molecular formula C21H20O5 B2784033 tert-butyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate CAS No. 869080-45-5

tert-butyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B2784033
CAS No.: 869080-45-5
M. Wt: 352.386
InChI Key: JFUHPTSGQCWZSH-UHFFFAOYSA-N
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Description

tert-butyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its complex structure, which includes a chromen-7-yl group, a phenyl group, and a tert-butyl ester moiety.

Preparation Methods

The synthesis of tert-butyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate typically involves multiple steps, including the formation of the chromen-7-yl core and subsequent esterification. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Chromen-7-yl Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Esterification: The chromen-7-yl intermediate is then esterified with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.

Chemical Reactions Analysis

tert-butyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, yielding alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has potential biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It may be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism by which tert-butyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to modulate biological activity. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

tert-butyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate can be compared with other similar compounds, such as:

    Tert-butyl 2-(2-oxo-3-phenylchromen-4-yl)oxyacetate: This compound has a similar structure but differs in the position of the oxo group.

    Tert-butyl 2-(2-oxo-3-phenylchromen-5-yl)oxyacetate: Another similar compound with a different oxo group position.

    Tert-butyl 2-(2-oxo-3-phenylchromen-6-yl)oxyacetate: Similar structure with the oxo group at the 6-position.

The uniqueness of tert-butyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate lies in its specific structural configuration, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

tert-butyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-21(2,3)26-19(22)13-24-16-10-9-15-11-17(14-7-5-4-6-8-14)20(23)25-18(15)12-16/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUHPTSGQCWZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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